Terodiline

Overview

Description

Terodiline is a pharmaceutical compound primarily used in urology as an antispasmodic agent. It is known for its ability to relax smooth muscle and reduce bladder tone, making it effective in treating urinary frequency and incontinence . The compound’s muscle relaxation properties are attributed to its anticholinergic and calcium antagonist activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terodiline involves the reaction of tert-butylamine with 4,4-diphenylbutan-2-one. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

Formation of the intermediate: The initial reaction between tert-butylamine and 4,4-diphenylbutan-2-one.

Purification: The intermediate is purified to remove any impurities.

Final Reaction: The purified intermediate undergoes further reactions to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced equipment and technology helps in optimizing the yield and reducing production costs.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: The compound can also be reduced under specific conditions to yield reduced derivatives.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Terodiline has several scientific research applications, including:

Chemistry: Used as a model compound to study anticholinergic and calcium antagonist activities.

Biology: Investigated for its effects on smooth muscle relaxation and bladder function.

Medicine: Explored for its potential in treating urinary incontinence and other bladder disorders.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Terodiline exerts its effects through a combination of anticholinergic and calcium antagonist activities . It blocks the action of acetylcholine on muscarinic receptors, leading to muscle relaxation. Additionally, it inhibits calcium influx into smooth muscle cells, further contributing to its antispasmodic effects . The compound also blocks IKr (Kv11.1) channels, which can pose a risk for torsades de pointes, a type of cardiac arrhythmia .

Comparison with Similar Compounds

Emepronium: Another antispasmodic agent used to treat urinary incontinence.

Flavoxate: A compound with similar anticholinergic properties used for bladder disorders.

Uniqueness of Terodiline: this compound is unique due to its dual mechanism of action, combining anticholinergic and calcium antagonist activities . This dual action makes it particularly effective in reducing bladder tone and treating urinary incontinence. its potential cardiotoxicity due to IKr channel blockade distinguishes it from other similar compounds .

Biological Activity

Terodiline, a compound initially developed as an antianginal agent, has undergone significant scrutiny due to its pharmacological properties and associated adverse effects. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and the implications of its stereochemistry.

Overview of this compound

This compound is a racemic mixture consisting of two enantiomers: (R)-(+)-terodiline and (S)-(-)-terodiline. These enantiomers exhibit distinct pharmacological activities, which contribute to the compound's overall effects. The (S)-enantiomer primarily acts as a calcium channel antagonist, while the (R)-enantiomer displays anticholinergic properties. Notably, the (R)-enantiomer has been implicated in serious cardiac toxicities, including prolonged QT intervals and ventricular tachyarrhythmias, leading to this compound's withdrawal from the market in 1991 .

This compound's biological activity can be attributed to its dual mechanism:

- Calcium Antagonism : The (S)-enantiomer inhibits calcium influx into cells, reducing detrusor muscle contractions and thereby alleviating symptoms of urinary incontinence.

- Anticholinergic Effects : The (R)-enantiomer blocks acetylcholine receptors, further contributing to the reduction of involuntary bladder contractions.

These mechanisms make this compound effective in treating conditions such as urge incontinence and neurogenic bladder dysfunction .

Case Studies and Clinical Trials

-

Urge Incontinence : A randomized double-blind trial involving 93 women demonstrated that this compound significantly reduced the mean number of incontinent episodes per week by 70% compared to a placebo group, which only showed a 9% reduction .

Group Mean Incontinent Episodes (Pre-Treatment) Mean Incontinent Episodes (Post-Treatment) Percentage Change This compound 15.8 ± 24 4.9 ± 11.9 70% Placebo 13.0 ± 11.3 11.9 ± 16 9% - Long-term Use : Studies have indicated that this compound is well tolerated over extended periods (up to 3.5 years), with common side effects being anticholinergic in nature .

- Adverse Reactions : In clinical studies assessing this compound alongside clenbuterol for conditions like neurogenic bladder and stress incontinence, approximately 25.5% of patients reported adverse reactions, primarily mild effects such as dry mouth and finger tremors .

Pharmacokinetics and Drug Interactions

This compound's pharmacokinetics have been characterized by non-linear absorption profiles influenced by factors such as drug-drug interactions (DDIs). A physiologically based pharmacokinetic (PBPK) model indicates that this compound is predominantly metabolized by CYP3A4, which can lead to significant interactions when co-administered with potent CYP3A4 inhibitors like ketoconazole .

Properties

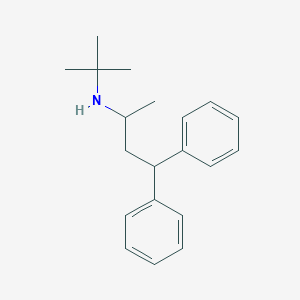

IUPAC Name |

N-tert-butyl-4,4-diphenylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N/c1-16(21-20(2,3)4)15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,19,21H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISARWKNNNHPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7082-21-5 (hydrochloride) | |

| Record name | Terodiline [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60860001 | |

| Record name | Terodiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15793-40-5 | |

| Record name | Terodiline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15793-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terodiline [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015793405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terodiline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Terodiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERODILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70KG06964W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.